(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide, also known as UT-34 [, , ], is a novel small molecule identified as a selective androgen receptor degrader (SARD) and pan-antagonist [, , ]. It shows promising potential as a next-generation therapeutic agent for prostate cancer, particularly for cases resistant to existing treatments like enzalutamide [, , ].
While specific synthesis methods for UT-34 are not detailed in the provided abstracts, the development of UT-34 and similar compounds involves incorporating different basic heteromonocyclic B-ring structural elements into a common A-ring-linkage-B-ring nonsteroidal antiandrogen general pharmacophore [, ]. These studies explored various propanamide derivatives, with the goal of identifying structures exhibiting SARD and pan-antagonist activities [, ].
UT-34 is a potent and selective second-generation pan-androgen receptor antagonist and degrader. It has been primarily developed for the treatment of prostate cancer, particularly in cases resistant to traditional therapies such as enzalutamide. This compound has demonstrated significant efficacy in inhibiting the growth of prostate cancer cells and is being investigated for its potential in clinical applications.
UT-34 belongs to a class of compounds known as androgen receptor antagonists. Its primary mechanism involves targeting the androgen receptor, which plays a crucial role in the progression of prostate cancer. The compound is classified as a degrader, meaning it not only blocks the receptor but also promotes its degradation, thereby reducing androgen receptor levels within cells.
The synthesis of UT-34 involves several critical steps:
Industrial methods for synthesizing UT-34 are designed to be scalable and cost-effective, facilitating large-scale production for clinical use.
The molecular structure of UT-34 features a complex arrangement that allows it to effectively bind to androgen receptors. The structural formula includes various functional groups that contribute to its pharmacological properties.
The specific arrangement of atoms in UT-34 enables it to interact selectively with androgen receptors, making it a valuable candidate for therapeutic applications in oncology .
UT-34 can undergo several types of chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
UT-34 primarily targets the androgen receptor, acting as both an antagonist and a degrader. Its mechanism includes:
This dual action results in significant inhibition of prostate cancer cell growth, even in models resistant to conventional therapies .
UT-34 has a broad range of applications in scientific research:
CRPC evolves through adaptive molecular alterations that sustain AR signaling despite systemic androgen depletion or receptor blockade:
Table 1: Key Resistance Mechanisms in CRPC
Mechanism | Prevalence in CRPC | Functional Consequence |
---|---|---|
AR gene amplification | 30-50% | Receptor overexpression enhances ligand sensitivity |
AR point mutations (e.g., F876L, T877A, W741L) | 15-25% | Altered antagonist binding pocket enabling agonist conversion |
AR splice variants (e.g., AR-V7) | 10-20% | Constitutively active isoforms lacking ligand-binding domain |
Bypass signaling pathways | Variable | Activation of parallel oncogenic pathways (e.g., PI3K/AKT) |
Altered coregulator expression | 20-40% | Enhanced coactivator recruitment or reduced corepressor function |
The F876L mutation in particular converts second-generation antagonists like enzalutamide into AR agonists, while AR-V7 lacks the entire ligand-binding domain (LBD), rendering LBD-targeting drugs ineffective. These resistance mechanisms converge to reactivate the AR transcriptional program, maintaining CRPC cell survival and proliferation [3] [8].
Existing AR antagonists exhibit significant clinical limitations due to their shared mechanism of action:
Table 2: Comparative Limitations of AR Antagonists
Drug Class | Representative Agents | Primary Limitations |
---|---|---|
First-generation (Competitive LBD binders) | Bicalutamide, Flutamide | Partial agonist activity; Ineffective against mutant AR |
Second-generation (LBD conformation stabilizers) | Enzalutamide, Apalutamide | Agonist switching with F876L mutation; Ineffective against AR-V7 |
These occupancy-driven antagonists merely block AR function temporarily without eliminating the receptor protein itself. Crucially, they remain vulnerable to:
These limitations underscore the urgent need for next-generation therapies that eliminate AR protein rather than merely blocking its function.
Androgen receptor degraders represent a paradigm-shifting therapeutic strategy with two distinct mechanistic classes:
Table 3: Comparative AR Degradation Approaches
Degrader Type | Mechanism | Advantages | Representative Agents |
---|---|---|---|
PROTACs | Heterobifunctional E3 ligase recruiters | Catalytic, sub-stoichiometric activity | ARV-110, ARCC-4 |
Monomeric SARDs | Conformational destabilization via dual-domain binding | Oral bioavailability; Simplified pharmacology | UT-34 |
Unlike antagonists, degraders remove both full-length and splice variant AR proteins through the ubiquitin-proteasome system (UPS) or autophagy pathways. This eliminates the structural targets (LBD) exploited by resistance mutations while preventing functional reactivation. UT-34 exemplifies the monomeric SARD approach, offering oral bioavailability and a mechanism distinct from PROTACs [3] [8] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9